N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13-6-7-16(26-2)14(11-13)22-19(25)18(24)20-12-15(17-5-3-10-27-17)23-9-4-8-21-23/h3-11,15H,12H2,1-2H3,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZRKUANELUNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19N5O3S
- Molecular Weight : 373.43 g/mol
- IUPAC Name : this compound
The compound features a pyrazole ring , a thiophene moiety , and an oxalamide functional group , which are crucial for its biological activity. The unique structural components enable modulation of various biological pathways.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a diketone.
- Formation of the Thiophene Ring : Achieved via the Paal-Knorr synthesis method.
- Linking the Rings : The ethyl chain is introduced through an alkylation reaction.
- Formation of the Oxalamide Group : The final step involves reacting the intermediate with oxalyl chloride.
This multi-step synthesis can yield high-purity products when optimized correctly.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Anti-inflammatory Activity
Compounds containing pyrazole and thiophene rings have demonstrated significant anti-inflammatory effects. For instance, derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
Several studies have reported that pyrazole-based compounds exhibit antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The aliphatic amide pharmacophore is essential for enhancing antimicrobial activity.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties due to potential antioxidant effects. Studies suggest that it may modulate ion channels involved in thermosensation and pain pathways, indicating possible applications in pain management.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Ion Channels : Modulation of TRPM8 channels involved in pain signaling.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO) isoforms, contributing to neuroprotective effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Metabolic and Toxicological Profiles
- S336: Rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting stability in biological systems.
- Target Compound: No metabolic data available.
- Compounds 19–23 (): Synthesized with yields ranging 23–83%; ESI-MS data confirm molecular weights (e.g., 376.9 [M+H]+ for Compound 19).
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the thiophene (δ 6.8–7.5 ppm), pyrazole (δ 7.2–8.1 ppm), and methoxy groups (δ 3.8–4.0 ppm). Coupling patterns distinguish substituents on aromatic rings .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and quaternary carbons in the oxalamide backbone .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate amide formation .
- Elemental Analysis : Ensure ≤0.3% deviation between calculated and observed C/H/N/S values to confirm purity .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
- Hazards : Classified as skin/eye irritant (GHS Category 2/2A) and acute oral toxicity (Category 4). Use nitrile gloves, safety goggles, and fume hoods .
- Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can X-ray crystallography and computational tools resolve the compound’s structural ambiguities?
Advanced Research Question
- Crystallization : Grow single crystals via vapor diffusion (e.g., ethanol/water mixtures). High-resolution data (≤1.0 Å) is critical for accurate refinement .
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Validate hydrogen bonding (e.g., N-H···O) and π-π stacking interactions .
- Mercury Software : Visualize packing motifs and void spaces. Compare with similar oxalamides to identify steric effects from the methoxy-methylphenyl group .
How can researchers evaluate the compound’s reactivity for derivatization or functionalization?
Advanced Research Question
- Electrophilic Substitution : Thiophene rings undergo nitration (HNO₃/H₂SO₄) or halogenation (NBS). Monitor regioselectivity via LC-MS .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the oxalamide to a diamine. Confirm via loss of C=O IR peaks .
- Cross-Coupling : Suzuki-Miyaura reactions on brominated pyrazole rings require Pd(PPh₃)₄ and aryl boronic acids. Optimize base (Na₂CO₃ vs. Cs₂CO₃) for yield .
How should contradictory data in synthetic yields or spectroscopic results be resolved?
Advanced Research Question
- Reproducibility Checks : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidation side reactions .
- Advanced NMR : Use 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, distinguish pyrazole C-H couplings from thiophene protons .
- Crystallographic Validation : If NMR data conflicts, resolve stereochemistry via X-ray structures. Compare with database entries (e.g., CCDC) .
What strategies can predict the compound’s biological activity based on structural features?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinases). The thiophene and pyrazole groups may occupy hydrophobic pockets, while the oxalamide forms hydrogen bonds .
- Pharmacophore Mapping : Align with known COX-1/2 inhibitors; the methoxy group mimics methoxy-substituted NSAIDs .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
